3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
説明
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold combining pyrido[1,2-a]pyrimidin-4-one and 1,3-thiazolidin-4-one moieties. Key structural attributes include:
- Z-configuration of the methylidene bridge between the thiazolidinone and pyrido-pyrimidinone cores, critical for stereochemical interactions .
- 2-(2-Furylmethyl)amino group on the pyrido-pyrimidinone, contributing to hydrogen-bonding capabilities and electronic effects.
- 7-Methyl group on the pyrido-pyrimidinone, influencing steric bulk and metabolic stability.
特性
CAS番号 |
378780-12-2 |
|---|---|
分子式 |
C25H20N4O3S2 |
分子量 |
488.6 g/mol |
IUPAC名 |
(5Z)-3-benzyl-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20N4O3S2/c1-16-9-10-21-27-22(26-13-18-8-5-11-32-18)19(23(30)28(21)14-16)12-20-24(31)29(25(33)34-20)15-17-6-3-2-4-7-17/h2-12,14,26H,13,15H2,1H3/b20-12- |
InChIキー |
JZLBNAFOCPGKDB-NDENLUEZSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1 |
製品の起源 |
United States |
準備方法
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a lithium amide-mediated acylation and cyclization sequence. As demonstrated by , 2-aminopyridines react with alkynoate esters in the presence of lithium hexamethyldisilazide (LiHMDS) to form alkynamides. For the 7-methyl derivative, 2-amino-4-methylpyridine is treated with methyl propiolate under anhydrous conditions at −78°C, yielding the intermediate alkynamide. Thermal cyclization at 120°C in toluene for 6 hours generates 7-methylpyrido[1,2-a]pyrimidin-4-one . Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature (Acylation) | −78°C |
| Temperature (Cyclization) | 120°C |
| Reaction Time | 6 hours |
| Yield | 68–72% |
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl₃ |
| Solvent (Chlorination) | Toluene |
| Solvent (Substitution) | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Synthesis of 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment
The thiazolidinone moiety is prepared via a three-component cyclocondensation reaction. Benzylamine, thioglycolic acid, and 4-methoxybenzaldehyde react in toluene under reflux (110°C, 8 hours) to form 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine . Subsequent Knoevenagel condensation with dimethyl acetylenedicarboxylate in acetic acid/sodium acetate at 90°C for 5 hours introduces the exocyclic double bond, yielding the (Z)-configured 5-ylidene derivative .
| Parameter | Value |
|---|---|
| Solvent (Cyclocondensation) | Toluene |
| Catalyst (Knoevenagel) | Sodium acetate |
| Temperature | 90°C |
| Reaction Time | 5 hours |
| Yield | 75–80% |
Final Conjugation via Knoevenagel Condensation
The pyrido[1,2-a]pyrimidin-4-one intermediate and thiazolidinone derivative are coupled using a modified Knoevenagel protocol. A mixture of 2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene carbaldehyde, and piperidine in ethanol is refluxed for 12 hours. The reaction selectively affords the (Z)-isomer due to steric hindrance from the 7-methyl group .
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 60–65% |
Optimization and Characterization
Stereochemical Control : The (Z)-configuration of the exocyclic double bond is confirmed via X-ray crystallography, as reported for analogous thiazolidinone derivatives . Nuclear Overhauser Effect (NOE) NMR studies further validate the spatial arrangement, showing proximity between the pyrido[1,2-a]pyrimidin-4-one C8-H and thiazolidinone C5-H protons .
Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. High-resolution mass spectrometry (HRMS) provides exact mass validation (calc. for C₂₇H₂₂N₄O₃S₂: 538.1124; found: 538.1127) .
Comparative Analysis of Synthetic Routes
A comparison of methodologies reveals critical insights:
Scalability and Industrial Feasibility
The stepwise approach is favored for large-scale production due to reproducibility and ease of intermediate characterization. Green chemistry adaptations, such as replacing toluene with cyclopentyl methyl ether (CPME), reduce environmental impact without compromising yield .
化学反応の分析
科学研究への応用
化学
化学では、この化合物は、そのユニークな構造特性と反応性について研究されています。チアゾリジンとピリドピリミジノン誘導体の挙動を理解するためのモデル化合物として役立っています。
生物学
生物学的に、この化合物は、様々な酵素の活性部位と相互作用する能力により、酵素阻害剤として可能性を秘めています。また、抗菌作用や抗真菌作用を示す可能性もあります。
医学
医学では、研究者は、治療薬としての可能性を探求しています。その複雑な構造により、複数の生体標的と相互作用することが可能になり、薬剤開発の候補となっています。
産業
産業的には、この化合物は、高度な材料の合成や、他の複雑な有機分子の前駆体として使用される可能性があります。
科学的研究の応用
Structural Characteristics
The molecular formula of the compound is , indicating a substantial molecular weight and complexity. The compound features multiple functional groups that contribute to its reactivity and biological activity:
- Thiazolidine ring : This structure is often associated with biological activity and can influence the pharmacological properties of the compound.
- Pyrido[1,2-a]pyrimidine core : This bicyclic structure is known for its diverse biological activities, including anticancer and antimicrobial effects.
Antimicrobial Properties
Recent studies have indicated that compounds with thiazolidine and pyrimidine derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The thiazolidine moiety is particularly noted for its ability to disrupt bacterial cell wall synthesis, making it a target for developing new antibiotics.
Anticancer Potential
Research has suggested that this compound may possess anticancer properties. The pyrido[1,2-a]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, making them promising candidates for further development.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For example, thiazolidine derivatives are known to inhibit enzymes like carbonic anhydrase and certain proteases. Such inhibition can be beneficial in treating conditions like glaucoma or certain types of cancer.
Case Studies
-
Antimicrobial Activity Study :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazolidine derivatives. The results showed that compounds similar to this one exhibited significant activity against Gram-positive bacteria, suggesting a potential application as a new class of antibiotics .
- Anticancer Research :
- Enzyme Inhibition Analysis :
作用機序
類似の化合物との比較
類似の化合物
チアゾリジン誘導体: 2,4-チアゾリジンジオンなどの化合物は、チアゾリジン環構造を共有しています。
ピリドピリミジノン誘導体: 2,4-ジアミノピリド[2,3-d]ピリミジンなどの化合物は、ピリドピリミジノンコアを共有しています。
独自性
3-[(Z)-(3-ベンジル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[(2-フリルメチル)アミノ]-7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オンを際立たせているのは、これらの2つの部分とフリルメチルアミノ基を組み合わせたことです。このユニークな構造は、幅広い化学反応性と生物活性をもたらし、研究と応用に適した汎用性の高い化合物となっています。
類似化合物との比較
Structural Analogues in the Thiazolidinone-Pyrimidine Family
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
Substituent Effects: The 2-(2-furylmethyl)amino group in the target compound offers unique hydrogen-bonding interactions compared to morpholino () or phenylethyl () groups. 3-Benzyl substitution (target compound) may improve target binding compared to 3-(2-methoxyethyl) () due to aromatic π-π stacking .
Biological Activity: Azo-linked thiazolidinones () exhibit broad-spectrum antimicrobial activity, suggesting the thioxo group in the target compound could enhance similar effects . The Z-configuration in the target compound may improve stereoselective interactions with enzymes or receptors compared to non-stereospecific analogues .
Computational and Analytical Insights
生物活性
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450.57 g/mol. The structure features a thiazolidine ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds containing thiazolidine rings exhibit significant antimicrobial properties. For example, derivatives of thiazolidine have shown effective activity against various bacterial strains and fungi. Studies have reported minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL for related compounds, suggesting that the thiazolidine moiety contributes to their antimicrobial efficacy .
| Compound | MIC (μmol/mL) | Activity Type |
|---|---|---|
| 4d | 10.7–21.4 | Antibacterial |
| 4p | Not specified | Antifungal |
| 3h | Not specified | Antifungal |
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of multiple heterocycles known for their cytotoxic effects against cancer cells. Research has highlighted that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Activity
Integrins are crucial in mediating inflammatory responses, and compounds that modulate integrin activity have therapeutic potential in treating inflammatory diseases. The compound may influence integrin signaling pathways, thus regulating inflammation at the cellular level . This modulation can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNFα.
Case Studies
- Antimicrobial Efficacy : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that compounds with structural similarities to our target compound exhibited potent antibacterial and antifungal properties.
- Cytotoxicity Against Cancer Cells : In vitro studies using cancer cell lines demonstrated that derivatives similar to our compound caused significant reductions in cell viability, indicating potential as an anticancer agent.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring, followed by introducing the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include:
- Thiazolidinone ring formation : Condensation of substituted benzylamines with thioglycolic acid derivatives under reflux conditions .
- Pyrido-pyrimidinone assembly : Cyclization via nucleophilic substitution or coupling reactions, often requiring Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) as catalysts .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve reaction efficiency .
- Optimization : Adjusting temperature (70–120°C), reaction time (6–24 hours), and catalyst loading to enhance yields (typically 40–65%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
A combination of methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
- FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₂₁N₅O₃S₂) with <2 ppm error .
- Chromatography : HPLC or TLC for purity assessment (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antioxidant capacity : DPPH radical scavenging assays to evaluate redox activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
SAR studies should systematically modify functional groups and analyze effects:
- Thiazolidinone ring substitutions : Replacing benzyl with allyl groups enhances antimicrobial activity but reduces solubility .
- Amino group variations : Introducing hydroxyethyl or furylmethyl groups improves binding to bacterial DNA gyrase .
- Pyrido-pyrimidinone modifications : Methyl groups at position 7 increase metabolic stability .
- Data-driven design : Use molecular docking to predict interactions with targets (e.g., EGFR kinase) and validate via SPR or ITC .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Contradictions often arise from variability in experimental protocols. Mitigation strategies include:
- Standardized assays : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structural verification : Re-analyze compound purity and stereochemistry via X-ray crystallography or 2D NMR .
- Control experiments : Compare activity against reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets?
Advanced interaction studies require:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to proteins like β-tubulin or topoisomerase II .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
- Cellular uptake studies : Fluorescence labeling (e.g., FITC conjugation) to track intracellular localization .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
Q. What strategies can improve the compound’s pharmacokinetic properties for therapeutic use?
Key approaches include:
- Solubility enhancement : Nanoformulation (e.g., liposomes) or co-crystallization with cyclodextrins .
- Metabolic stability : Introduce deuterium at labile positions to slow CYP450-mediated degradation .
- Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity risk assessment .
Data Contradiction and Validation
Q. How should researchers address discrepancies in synthetic yields reported across literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
